(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[(3,4-dimethoxyphenyl)methyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-10-8-15(12-17(16)22-2)13-19-18(20)11-9-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNLOMNBACBNCA-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide typically involves the reaction of 3,4-dimethoxybenzylamine with cinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with fuming sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds are structurally or functionally related to (E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide, with key differences highlighted:
Table 1: Structural and Functional Comparison
Reactivity and Physicochemical Properties
- In contrast, the 2-chlorophenyl analogue has an electron-withdrawing chloro group, which may increase electrophilicity at the β-carbon, enhancing reactivity toward nucleophilic attacks.
- Polarity and Solubility: The sulfone group in the (2E)-3-(2-chlorophenyl) derivative introduces polarity, likely improving aqueous solubility compared to the non-sulfonated target compound.
- Steric Effects : The N-(1,1-dioxidotetrahydrothiophen-3-yl) group in the sulfone-containing analogue adds steric bulk, which could hinder interactions in catalytic or biological systems compared to the simpler N-(3,4-dimethoxybenzyl) group.
Biological Activity
(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a propenamide structure with a dimethoxybenzyl group, which contributes to its biological properties. The presence of methoxy groups is known to enhance lipophilicity, potentially improving cellular uptake and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various biological pathways by:
- Enzyme Inhibition : The compound can inhibit the activity of enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation .
- Receptor Interaction : It may bind to receptors that trigger specific cellular responses, influencing cell proliferation and apoptosis .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
Anticancer Properties
Studies have highlighted the anticancer potential of this compound. It has been shown to:
- Inhibit the proliferation of cancer cells in vitro.
- Induce apoptosis in certain cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
The compound's effectiveness in reducing tumor growth is linked to its ability to modulate signaling pathways associated with cell survival and death.
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines, with IC50 values indicating potent activity .
- Antimicrobial Activity : Another investigation assessed the compound against various pathogens, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Toxicological Studies
Toxicological assessments indicate that this compound exhibits low toxicity profiles in animal models. Key findings include:
- No significant mutagenic effects were observed in Ames tests.
- Acute toxicity studies showed no lethality at high doses (2000 mg/kg) .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for (E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide?
The compound is typically synthesized via condensation reactions. For example, a procedure similar to the synthesis of structurally related enamide derivatives involves reacting 3,4-dimethoxybenzyl chloride with acryloyl derivatives under basic conditions (e.g., potassium carbonate in DMF) to form the target compound. Column chromatography (hexane/ethyl acetate) is often used for purification . Additionally, multi-step protocols involving thiol-ene click chemistry or palladium-catalyzed coupling may optimize stereochemical control .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm the (E)-configuration of the propenamide double bond (typically J = 15–16 Hz for trans coupling) and verify substituent positions on the aromatic rings .
- X-ray crystallography : For resolving stereochemical ambiguities and confirming crystal packing interactions, as demonstrated in related dihydrobenzopyran derivatives .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula and purity .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally analogous compounds exhibit anti-malarial and neuroactive properties. For instance, (1)-N-(3,4-dimethoxybenzyl)-1,10-phenanthrolinium bromide showed superior anti-malarial activity compared to chloroquine in vitro, likely due to π-π stacking interactions with parasitic targets . SKCa channel modulation in related dimethoxybenzyl derivatives also suggests potential neuropharmacological applications .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
Stereochemical variations in the propenamide moiety significantly impact receptor binding. For example, pseudoenantiomeric β-amino esters derived from N-(3,4-dimethoxybenzyl)amide precursors showed divergent enantioselectivity in kinetic resolution studies, with ΔΔG‡ values >1.5 kcal/mol influencing chiral recognition in enzyme models . Computational docking studies (e.g., AutoDock Vina) can predict how (E)- vs. (Z)-isomers interact with biological targets like NMDA receptors .
Q. What methodologies resolve contradictory data in adsorption studies of dimethoxybenzyl derivatives?
Adsorption behavior (e.g., Freundlich isotherm R² = 0.979–0.992 for 3,4-dimethoxybenzyl alcohol on activated carbon) may conflict with Langmuir models due to π-π interactions between methoxy groups and carbon surfaces. To resolve discrepancies:
- Use temperature-dependent adsorption assays to distinguish physisorption vs. chemisorption.
- Apply density functional theory (DFT) simulations to map electron density distribution on the aromatic ring .
Q. How can substituent effects on the dimethoxybenzyl group be optimized for target engagement?
Structure-activity relationship (SAR) studies suggest:
- Methoxy positioning : 3,4-substitution enhances electron-donating effects, improving binding to hydrophobic pockets (e.g., in SKCa channels) .
- Propenamide chain length : Shorter chains reduce steric hindrance in enzyme active sites, as seen in PDK1/Akt inhibitors .
- Phenyl ring modifications : Introducing nitro or bromo groups (para-position) increases electrophilicity for covalent targeting .
Methodological Guidance
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., from 24 h to 2 h at 120°C) .
- Flow chemistry : Minimizes side-product formation in multi-step sequences .
- Green solvents : Ethanol/water mixtures improve yield and sustainability vs. DMF .
Q. How should researchers design assays to evaluate its mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
